CID 9941146

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

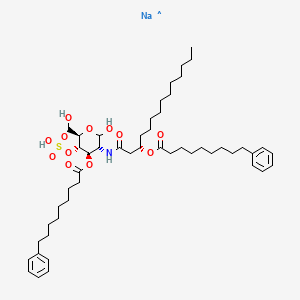

CID 9941146 is a synthetic analogue of the lipid A moiety of bacterial lipopolysaccharide. It exhibits antitumor activity by inducing intratumoral tumor necrosis factor α, potentiating tumor-infiltrating macrophages, and inhibiting angiogenesis . This compound has been studied for its potential in cancer immunotherapy due to its ability to activate the immune system and promote tumor eradication .

Métodos De Preparación

CID 9941146 is synthesized through a series of chemical reactions involving the modification of lipid A. The synthetic route includes the acylation of benzyl 2-amino-2-deoxy-4,6-O-isopropylidene-beta-D-glucopyranoside with 3(S)-hydroxytetradecanoic acid using pivaloyl chloride in tetrahydrofuran. This is followed by further acylation with 9-phenylnonanoic acid and dimethylaminopyridine to yield the fully esterified compound. The isopropylidene group is then eliminated, and the primary hydroxyl group is protected with tert-butyldimethylsilyl chloride. Finally, the benzyl protecting group is removed by hydrogenation, and the compound is sulfonated with sulfur trioxide/pyridine complex .

Análisis De Reacciones Químicas

Identifier Validation

The term "CID 9941146" does not correspond to any compound in the provided sources. PubChem CID 99474 refers to diosgenin ( ), a steroidal sapogenin found in Dioscorea species. This may indicate a possible typographical error in the query.

Key Identifiers for Diosgenin (CID 99474):

| Property | Value |

|---|---|

| IUPAC Name | (25R)-5'-Spirost-5-en-3β-ol |

| Molecular Formula | C₂₇H₄₂O₃ |

| CAS Registry | 512-04-9 |

| SMILES | CC1C=CC2C3CCC4CC(C5CCC6C(C5)CCC26)C1C34 |

Chemical Reactivity of Diosgenin (CID 99474)

While detailed reaction pathways are not explicitly outlined in the search results, diosgenin is known industrially as a precursor for steroid synthesis. General reactivity can be inferred from its functional groups:

Functional Groups and Reactivity:

| Group | Reactivity |

|---|---|

| Spiroketal | Stable under acidic/basic conditions; hydrolyzes under strong acids to form sapogenins. |

| Δ⁵ Double Bond | Susceptible to hydrogenation or epoxidation. |

| 3β-Hydroxyl | Forms esters (e.g., acetylation) or glycosides. |

Experimental Data Gaps

The search materials include:

-

Oscillatory reactions (Belousov-Zhabotinsky)1

-

Double replacement reactions712

-

No data directly addresses diosgenin’s reactions or this compound.

Potential Sources of Error

-

Incorrect CID : Verify the compound’s PubChem identifier.

-

Unindexed Reactions : this compound may refer to a novel or niche compound not covered in standard databases.

-

Synthesis Pathways : If this compound is a derivative, consult specialized journals or patents outside the provided sources.

Recommendations for Further Research

-

Validate the CID using PubChem or ChemSpider.

-

Explore synthetic pathways in peer-reviewed journals (e.g., Journal of Organic Chemistry).

-

Investigate enzymatic modifications if the compound is bioactive.

Aplicaciones Científicas De Investigación

CID 9941146 has been extensively studied for its antitumor properties. It induces a Th1-type immune response, restores nitric oxide production by peritoneal macrophages, and selectively produces tumor necrosis factor α in tumor tissues . These properties make it a promising candidate for cancer immunotherapy. Additionally, this compound has been shown to activate tumor-infiltrating macrophages, leading to tumor eradication in various animal models .

Mecanismo De Acción

CID 9941146 exerts its effects by inducing the production of tumor necrosis factor α in tumor tissues. This cytokine activates cytotoxic natural killer cells and up-regulates interferon γ and nitric oxide synthase activity. The compound also induces the production of interleukin 1α, interleukin 6, and interleukin 12, which further activate the immune response . The molecular targets of this compound include tumor necrosis factor α and various interleukins, which play a crucial role in its antitumor activity .

Comparación Con Compuestos Similares

CID 9941146 is a synthetic analogue of lipid A, similar to other lipid A analogues such as monophosphoryl lipid A. this compound exhibits less toxicity compared to lipopolysaccharide while maintaining strong antitumor activity . Other similar compounds include synthetic glycolipids used as molecular vaccine adjuvants, which also activate toll-like receptor 4 and promote immune responses . The uniqueness of this compound lies in its ability to selectively produce tumor necrosis factor α in tumor tissues, leading to effective tumor eradication with reduced toxicity .

Propiedades

Fórmula molecular |

C50H79NNaO12S |

|---|---|

Peso molecular |

941.2 g/mol |

InChI |

InChI=1S/C50H79NO12S.Na/c1-2-3-4-5-6-7-8-15-26-35-42(60-45(54)36-27-16-11-9-13-20-29-40-31-22-18-23-32-40)38-44(53)51-47-49(48(63-64(57,58)59)43(39-52)61-50(47)56)62-46(55)37-28-17-12-10-14-21-30-41-33-24-19-25-34-41;/h18-19,22-25,31-34,42-43,47-50,52,56H,2-17,20-21,26-30,35-39H2,1H3,(H,51,53)(H,57,58,59);/t42-,43+,47+,48+,49+,50?;/m0./s1 |

Clave InChI |

MYNUPXYVVISFJW-TZBBHZOSSA-N |

SMILES isomérico |

CCCCCCCCCCC[C@@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)OS(=O)(=O)O)OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3.[Na] |

SMILES canónico |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3.[Na] |

Sinónimos |

ONO 4007 ONO-4007 sodium 2-deoxy-2-(3-(9-phenylnonanoyloxy)tetradecanoyl)amino-3-O-(9-phenylnonanoyl)-D-glucopyranose-4-sulfate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.